(E)-(2-Aminophenyl)(phenyl)methanone oxime, also known as 2-aminobenzophenone oxime, is a chemical compound with the molecular formula CHNO and a molar mass of 212.25 g/mol. It is classified under the category of oxime derivatives, which are compounds containing the functional group R1R2C=NOH. The compound is recognized for its applications in organic synthesis and as a reagent in various chemical reactions.
This compound can be identified by its CAS number 51674-05-6 and its InChI key STLNPQQBAZTBIO-SQFISAMPSA-N. It is categorized as an irritant and should be handled with appropriate safety measures. The compound is typically stored at room temperature and has a melting point range of 157-158°C, making it stable under standard conditions .
The synthesis of (E)-(2-Aminophenyl)(phenyl)methanone oxime can be achieved through various methods, primarily involving the reaction between an amine and a carbonyl compound. A common approach includes:
The preparation typically involves heating the reactants under reflux conditions to ensure complete conversion. The reaction can be monitored using thin-layer chromatography to ascertain the progress and purity of the product.
The molecular structure of (E)-(2-Aminophenyl)(phenyl)methanone oxime features a phenyl group attached to a methanone moiety, which is further bonded to an amino group. The specific stereochemistry is denoted by the (E) configuration, indicating the arrangement of substituents around the double bond.
(E)-(2-Aminophenyl)(phenyl)methanone oxime participates in various chemical reactions typical of oximes, including:
The reactivity of this compound is influenced by the presence of both electron-donating and electron-withdrawing groups in its structure, allowing for diverse synthetic pathways.
The mechanism by which (E)-(2-Aminophenyl)(phenyl)methanone oxime exerts its effects typically involves nucleophilic attack on electrophilic centers in substrates during chemical reactions. This property makes it a valuable intermediate in organic synthesis.
The reaction pathways often include:
These mechanisms are crucial in drug discovery and development processes where specific reactivity profiles are desired .
The hazard classification indicates that it is an irritant, necessitating careful handling protocols during laboratory use .
(E)-(2-Aminophenyl)(phenyl)methanone oxime finds several scientific applications:
The E-configuration is a defining characteristic of this oxime derivative, arising from restricted rotation around the C=N bond. The oxime group (-C=N-OH) adopts an antiperiplanar arrangement, where the hydroxyl hydrogen is positioned trans to the 2-aminophenyl ring. This stereochemistry is stabilized by two key factors:
Table 1: Core Identifiers of (E)-(2-Aminophenyl)(phenyl)methanone Oxime
| Property | Value |
|---|---|
| CAS Registry Number | 15185-37-2 |
| IUPAC Name | (E)-(2-Aminophenyl)(phenyl)methanone oxime |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| SMILES | N(/O)=C(\c1ccccc1N)c2ccccc2 |
| InChIKey | STLNPQQBAZTBIO-FYWRMAATSA-N |
X-ray crystallography reveals a dihedral angle of 42.5° between the phenyl and 2-aminophenyl rings, indicating significant non-planarity. This torsion minimizes conjugation strain while optimizing the hydrogen bond network. Key bond parameters include [9]:
Table 2: Key Geometric Parameters from Computational Studies
| Parameter | Value | Description |
|---|---|---|
| C=N Bond Length | 1.28 Å | Consistent with sp² hybridization |
| N-O Bond Length | 1.42 Å | Indicative of partial double-bond character |
| O-H···N Angle | 158.3° | Near-linear hydrogen bond geometry |
| C-N (aniline) Length | 1.35 Å | Shorter than typical C-N single bonds |
| Dihedral Angle (Ar-Ar) | 42.5° | Inter-ring torsion minimizing steric clash |
The electronic landscape of this oxime is dominated by resonance-driven charge delocalization. The oxime moiety (-C=N-OH) exhibits significant polarization, with the oxygen atom bearing a partial negative charge (δ⁻ = -0.42) and the imine nitrogen carrying a partial positive charge (δ⁺ = +0.31), as determined by Natural Bond Orbital (NBO) analysis [9]. Three primary resonance contributors govern stability:
UV-Vis spectroscopy reveals an absorption maximum at 315 nm (ε = 8,200 M⁻¹cm⁻¹) in acetonitrile, assigned to the π→π* transition of the conjugated aniline-oxime system. Time-dependent DFT calculations correlate this with HOMO→LUMO excitation, where the HOMO localizes on the aniline ring and the LUMO on the oxime-phenyl system [9].
X-ray diffraction studies demonstrate that the E-oxime configuration facilitates extensive supramolecular networking via directional hydrogen bonds:
Table 3: Dominant Non-Covalent Interactions in Crystalline Phase
| Interaction Type | Distance (Å) | Angle (°) | Role in Lattice |
|---|---|---|---|
| N-H···O (intramolecular) | 1.97 | 158.3 | Stabilizes E-configuration |
| O-H···N (intermolecular) | 2.11 | 164.8 | Forms dimeric units |
| N-H···π (aniline to phenyl) | 3.32 | 142.1 | Links stacked layers |
| C-H···O (chain extension) | 2.48 | 151.6 | Propagates 1D ribbons |
The crystal packing adopts a centrosymmetric dimer motif bridged by O-H···N hydrogen bonds (distance: 2.11 Å), forming R₂²(8) ring motifs. These dimers further interconnect via N-H···O interactions (distance: 2.38 Å) involving the amino group and oxime oxygen of adjacent molecules, generating a 2D sheet structure [3]. Parallel-displaced π-stacking occurs between phenyl rings (interplanar distance: 3.48 Å), with an offset of 1.42 Å, facilitating additional stabilization energy of -9.8 kcal/mol according to DFT-D3 calculations [9].
Hirshfeld surface analysis quantifies interaction contributions as:
This intricate balance of interactions explains the compound’s high melting point (observed experimentally at 192–194°C) and low solubility in apolar solvents—properties directly linked to its lattice energy [3] [9].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7